molecular formula C21H21N3O2 B7357923 2-(1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)-3H-quinazolin-4-one

2-(1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)-3H-quinazolin-4-one

Cat. No. B7357923
M. Wt: 347.4 g/mol
InChI Key: QMMTXZZGOIVCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)-3H-quinazolin-4-one, commonly known as Spiro-Quinazolinone, is a heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry. This compound exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Spiro-Quinazolinone is not fully understood. However, it has been proposed that its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Furthermore, its anti-inflammatory activity may be attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
Spiro-Quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It also inhibits the growth of bacterial and fungal strains by disrupting their cell membranes. Moreover, it inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages.

Advantages and Limitations for Lab Experiments

Spiro-Quinazolinone possesses several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. Furthermore, it can be easily modified to enhance its biological activity or to introduce fluorescent or biotin tags for imaging or affinity purification studies. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for Spiro-Quinazolinone research. One potential direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. Additionally, it may be worthwhile to investigate its potential as a diagnostic or imaging agent, particularly for cancer imaging. Finally, further studies are needed to evaluate its safety and toxicity profiles, particularly in vivo.

Synthesis Methods

Spiro-Quinazolinone can be synthesized using a variety of methods, including the one-pot reaction of isatoic anhydride, 2-aminobenzylamine, and 3,3'-pyrrolidinyl spirooxindole. This method involves the condensation of isatoic anhydride with 2-aminobenzylamine to form an intermediate, which then reacts with 3,3'-pyrrolidinyl spirooxindole to yield Spiro-Quinazolinone. Other methods, such as the reaction of isatoic anhydride with 2-aminobenzyl alcohol and 3,3'-pyrrolidinyl spirooxindole, have also been reported.

Scientific Research Applications

Spiro-Quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. Additionally, Spiro-Quinazolinone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(1-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14(19-22-18-9-5-3-7-16(18)20(25)23-19)24-11-10-21(13-24)17-8-4-2-6-15(17)12-26-21/h2-9,14H,10-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMTXZZGOIVCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)N3CCC4(C3)C5=CC=CC=C5CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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